molecular formula C12H19F2NO5 B2368823 2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid CAS No. 2193065-36-8

2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid

Cat. No.: B2368823
CAS No.: 2193065-36-8
M. Wt: 295.283
InChI Key: JEHSCTNFJZUKMV-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group, a methoxy group, and a difluoroacetic acid moiety

Mechanism of Action

Target of Action

Compounds with a tert-butoxycarbonyl (boc) group are often used in peptide synthesis . The Boc group serves as a protecting group for amino acids, preventing unwanted reactions during the synthesis process .

Mode of Action

The compound acts as a protecting group for amino acids during peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation . This deprotection process can be carried out at high temperatures using a thermally stable ionic liquid .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis . It protects the amino group of amino acids, preventing it from reacting prematurely during the synthesis process . Once the peptide chain is formed, the Boc group can be removed, allowing the amino acid to fully participate in the peptide structure .

Pharmacokinetics

The boc group is known to increase the stability and solubility of amino acids, which could potentially enhance their bioavailability .

Result of Action

The primary result of the compound’s action is the successful synthesis of peptides . By protecting the amino group of amino acids, the compound allows for selective and controlled peptide bond formation . The removal of the Boc group then allows the amino acid to fully integrate into the peptide structure .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be carried out at high temperatures using a thermally stable ionic liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactionsCommon reagents used in these steps include di-tert-butyl dicarbonate for Boc protection, methanol for methoxylation, and difluoroacetic acid or its derivatives for the final step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the difluoroacetic acid moiety can yield difluoroethanol derivatives .

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxycarbonyl-protected amines: Similar in terms of the Boc protection strategy.

    Methoxy-substituted pyrrolidines: Share the methoxy group and pyrrolidine ring structure.

    Difluoroacetic acid derivatives: Contain the difluoroacetic acid moiety

Uniqueness

2-(1-(tert-Butoxycarbonyl)-3-methoxypyrrolidin-3-yl)-2,2-difluoroacetic acid is unique due to the combination of these functional groups in a single molecule, providing a versatile intermediate for various synthetic applications and potential biological activities .

Properties

IUPAC Name

2,2-difluoro-2-[3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO5/c1-10(2,3)20-9(18)15-6-5-11(7-15,19-4)12(13,14)8(16)17/h5-7H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHSCTNFJZUKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(C(=O)O)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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